![molecular formula C17H18N4O2S B2568721 (1-etil-3-metil-1H-pirazol-5-il)(3-(benzo[d]tiazol-2-iloxi)azetidin-1-il)metanona CAS No. 1421455-47-1](/img/structure/B2568721.png)
(1-etil-3-metil-1H-pirazol-5-il)(3-(benzo[d]tiazol-2-iloxi)azetidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Se ha encontrado que los derivados de benzotiazol exhiben actividad antimicrobiana . Esto los convierte en candidatos potenciales para el desarrollo de nuevos medicamentos antimicrobianos.
Actividad Antifúngica
Tanto los derivados de benzotiazol como los de pirazol han mostrado propiedades antifúngicas . Esto sugiere que el compuesto podría usarse potencialmente en el tratamiento de infecciones fúngicas.
Actividad Antiinflamatoria
Los compuestos que contienen benzotiazol y pirazol han demostrado actividad antiinflamatoria . Esto indica un uso potencial en el tratamiento de afecciones inflamatorias.
Actividad Anticancerígena
Los derivados de benzotiazol y pirazol se han asociado con actividad anticancerígena . Esto sugiere posibles aplicaciones en terapia contra el cáncer.
Agentes Antidiabéticos
Se ha encontrado que los derivados de pirazol actúan como agentes antidiabéticos . Esto sugiere un uso potencial en el tratamiento de la diabetes.
Agentes Neuroprotectores
Los derivados de tiazol han mostrado efectos neuroprotectores . Esto indica un uso potencial en el tratamiento de enfermedades neurodegenerativas.
Actividad Antituberculosa
Los derivados de pirazol se han asociado con actividad antituberculosa . Esto sugiere un uso potencial en el tratamiento de la tuberculosis.
Actividad Antiviral
Tanto los derivados de benzotiazol como los de pirazol han mostrado propiedades antivirales . Esto sugiere un uso potencial en el tratamiento de infecciones virales.
Mecanismo De Acción
Target of Action
The compound contains a benzothiazole moiety, which is found in many biologically active compounds such as antimicrobial drug sulfathiazole and antiretroviral drug Ritonavir . It also contains a pyrazole moiety, which is known to have a broad range of biological properties including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
For example, benzothiazole derivatives have been found to have antimicrobial, antifungal, and antitumor activities , while pyrazole derivatives have been reported to show anti-inflammatory and analgesic activities .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Given the known activities of benzothiazole and pyrazole derivatives, it’s possible that it could affect pathways related to inflammation, pain perception, cell growth, and microbial growth .
Pharmacokinetics
Both benzothiazole and pyrazole moieties are known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Based on the known activities of benzothiazole and pyrazole derivatives, it could potentially have effects such as reducing inflammation, inhibiting microbial growth, or slowing tumor growth .
Propiedades
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-ethyl-5-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-21-14(8-11(2)19-21)16(22)20-9-12(10-20)23-17-18-13-6-4-5-7-15(13)24-17/h4-8,12H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSQOSUUIHZSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
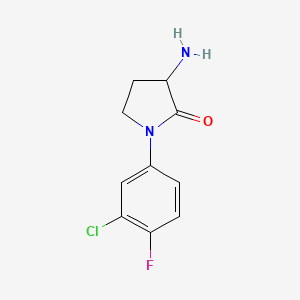
![3-benzamido-N-[2-(3,4-diethoxyphenyl)ethyl]-5-methyl-1H-indole-2-carboxamide](/img/structure/B2568643.png)
![1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole](/img/structure/B2568644.png)

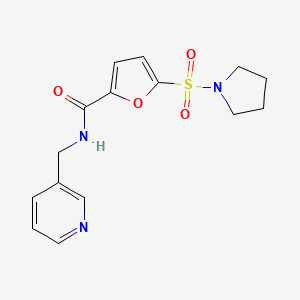
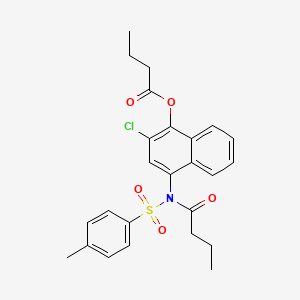
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide](/img/structure/B2568650.png)
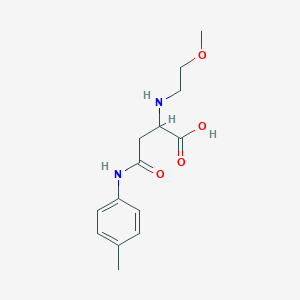
![3-((5-(benzylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2568652.png)
![1,3-Dimethyl-2,4,5-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2568653.png)
![1-Ethyl-4-[3-(4-fluorophenyl)azepane-1-carbonyl]piperazine-2,3-dione](/img/structure/B2568655.png)
![2-(BENZENESULFONYL)-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2568658.png)
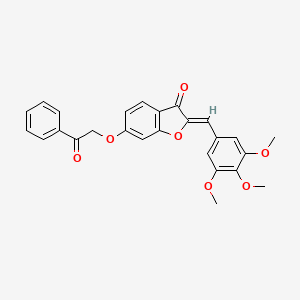
![2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2568661.png)
